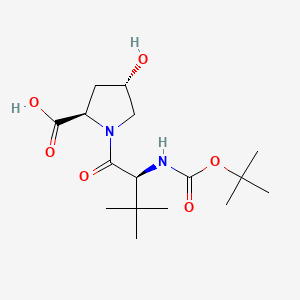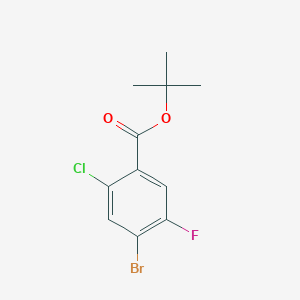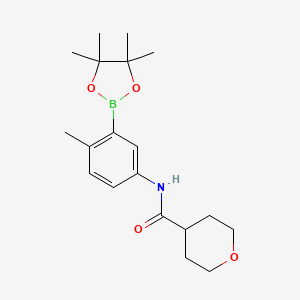
Methyl 3-fluoro-4-formylphenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-formylphenylpropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, a formyl group, and a propanoate ester group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-formylphenylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-4-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluoro-4-formylphenylboronic acid is reacted with methyl 3-bromopropanoate in the presence of a palladium catalyst and a base like potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-formylphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 3-fluoro-4-carboxyphenylpropanoate.
Reduction: Methyl 3-fluoro-4-hydroxymethylphenylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-fluoro-4-formylphenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or resistance to degradation.
作用機序
The mechanism of action of methyl 3-fluoro-4-formylphenylpropanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule.
類似化合物との比較
Methyl 3-fluoro-4-formylphenylpropanoate can be compared with other similar compounds, such as:
Methyl 3-chloro-4-formylphenylpropanoate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom provides different electronic properties and reactivity.
Methyl 3-fluoro-4-methylphenylpropanoate: Similar structure but with a methyl group instead of a formyl group. The formyl group offers different functionalization possibilities.
Methyl 3-fluoro-4-hydroxyphenylpropanoate: Similar structure but with a hydroxyl group instead of a formyl group. The hydroxyl group provides different hydrogen bonding capabilities.
The uniqueness of this compound lies in the combination of the fluorine atom and the formyl group, which imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
methyl 3-(3-fluoro-4-formylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2,4,6-7H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVCCLXIWGYVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Boc-amino)propoxy]propanoic acid](/img/structure/B8177475.png)


![11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol](/img/structure/B8177498.png)

![ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B8177511.png)





